molecular formula C11H11FO3 B3416838 Ethyl 4-fluoro-2-methylbenzoylformate CAS No. 951888-61-2

Ethyl 4-fluoro-2-methylbenzoylformate

Cat. No.: B3416838
CAS No.: 951888-61-2
M. Wt: 210.20 g/mol
InChI Key: XBMCWXSHHHYEAZ-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-2-methylbenzoylformate (CAS: 334477-07-5) is an aromatic ester featuring a benzoylformate backbone substituted with a fluorine atom at the para-position (C4) and a methyl group at the ortho-position (C2) on the benzene ring.

Properties

IUPAC Name

ethyl 2-(4-fluoro-2-methylphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-3-15-11(14)10(13)9-5-4-8(12)6-7(9)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMCWXSHHHYEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401262354
Record name Ethyl 4-fluoro-2-methyl-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-61-2
Record name Ethyl 4-fluoro-2-methyl-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-fluoro-2-methyl-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-fluoro-2-methylbenzoylformate can be synthesized through several methods. One common synthetic route involves the reaction of methyl oxalyl chloride with 2-bromo-5-fluorotoluene. The reaction typically requires a base such as triethylamine and is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-2-methylbenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 4-fluoro-2-methylbenzoylformate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-2-methylbenzoylformate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s effects are mediated through pathways involving enzyme inhibition, membrane disruption, and antioxidant activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Ethyl 4-bromo-2-fluorobenzoylformate ()
  • Structural Differences : Replaces the methyl group (C2) in the target compound with fluorine and substitutes fluorine (C4) with bromine.
  • The electron-withdrawing nature of both halogens (F and Br) may reduce electron density on the benzene ring, affecting electrophilic aromatic substitution (EAS) reactivity .
Methyl Esters of Sulfonylurea Herbicides ()
  • Examples : Metsulfuron methyl ester, ethametsulfuron methyl ester.
  • Key Differences :
    • These compounds feature sulfonylurea and triazine moieties instead of a benzoylformate backbone.
    • Methyl esters (vs. ethyl) are smaller and less lipophilic, which may enhance water solubility for agricultural applications.
  • Functional Comparison : While the target compound lacks pesticidal substituents, its ester group could serve as a hydrolyzable linker in prodrug design, contrasting with the stable sulfonylurea linkages in herbicides .

Electronic and Steric Modifications

Fluorine vs. Methyl Substituents
  • Electronic Effects :
    • Fluorine’s strong electron-withdrawing nature deactivates the benzene ring, directing electrophiles to meta positions.
    • Methyl’s electron-donating (+I) effect at C2 could counterbalance fluorine’s deactivation locally, creating regioselective reactivity .

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight (g/mol)* Key Features Potential Applications
Ethyl 4-fluoro-2-methylbenzoylformate 4-F, 2-CH₃ ~210 Lipophilic ester; halogenated aromatic Synthetic intermediate
Ethyl 4-bromo-2-fluorobenzoylformate 4-Br, 2-F ~271 Dual halogenation; steric bulk Unspecified (structural analog)
Metsulfuron methyl ester Triazine-sulfonylurea ~381 Polar; herbicidal activity Agriculture (herbicide)

*Calculated based on molecular formulas.

Research Findings and Limitations

  • Bioactivity: No direct evidence links this compound to bioactivity in the provided sources.
  • Synthetic Utility : Fluorinated aromatic esters are often used in cross-coupling reactions (e.g., Suzuki-Miyaura), where the methyl group could modulate steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-fluoro-2-methylbenzoylformate
Reactant of Route 2
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Ethyl 4-fluoro-2-methylbenzoylformate

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